Molecular Identity and Structural Differentiation: 2-Ethoxy (Impurity F) vs. 2-Fluoro (Fludarabine Phosphate API) Substitution at the Purine 2-Position
Fludarabine Phosphate EP Impurity F differs from the fludarabine phosphate active pharmaceutical ingredient (API) by a single atomic substitution at the purine 2-position: an ethoxy (–OCH₂CH₃) group replaces the fluorine atom present in the API. This substitution increases the molecular formula from C₁₀H₁₃FN₅O₇P to C₁₂H₁₈N₅O₈P and the molecular weight from 365.21 g/mol to 391.27 g/mol, a mass difference of +26.06 Da. [1]
| Evidence Dimension | Molecular weight (g/mol) and molecular formula |
|---|---|
| Target Compound Data | MW 391.27 g/mol; C₁₂H₁₈N₅O₈P (2-ethoxy substituent) |
| Comparator Or Baseline | Fludarabine Phosphate API (CAS 75607-67-9): MW 365.21 g/mol; C₁₀H₁₃FN₅O₇P (2-fluoro substituent) |
| Quantified Difference | ΔMW = +26.06 g/mol (7.1% higher); Δ formula = +C₂H₅O –F |
| Conditions | Molecular identity confirmed by high-resolution mass spectrometry (HRMS), ¹H-NMR, ¹³C-NMR, and HPLC co-injection per EP/ICH guidelines on impurity characterization. |
Why This Matters
This mass difference enables unambiguous mass spectrometric and chromatographic discrimination between the API and Impurity F during impurity profiling, ensuring accurate quantification in regulated pharmaceutical quality control.
- [1] Pharmaffiliates. Fludarabine Phosphate API (CAS 75607-67-9). Molecular Weight: 365.21 g/mol; Molecular Formula: C₁₀H₁₃FN₅O₇P. View Source
